molecular formula C12H12F5NO2S B14853416 (2-Pentafluoroethylsulfanyl-ethyl)-carbamic acid benzyl ester

(2-Pentafluoroethylsulfanyl-ethyl)-carbamic acid benzyl ester

Cat. No.: B14853416
M. Wt: 329.29 g/mol
InChI Key: NOORKOMNTPXABX-UHFFFAOYSA-N
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Description

(2-Pentafluoroethylsulfanyl-ethyl)-carbamic acid benzyl ester is a synthetic organic compound characterized by the presence of a pentafluoroethylsulfanyl group attached to an ethyl chain, which is further connected to a carbamic acid benzyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Pentafluoroethylsulfanyl-ethyl)-carbamic acid benzyl ester typically involves multiple steps, starting with the preparation of the pentafluoroethylsulfanyl precursor. This precursor is then reacted with an ethyl chain-bearing compound under controlled conditions to form the intermediate product. The final step involves the introduction of the carbamic acid benzyl ester group through a nucleophilic substitution reaction. The reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

(2-Pentafluoroethylsulfanyl-ethyl)-carbamic acid benzyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can convert the ester group to an alcohol or amine, depending on the reducing agent and conditions.

    Substitution: Nucleophilic substitution reactions can replace the benzyl ester group with other functional groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products Formed

Scientific Research Applications

(2-Pentafluoroethylsulfanyl-ethyl)-carbamic acid benzyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool in biochemical studies, particularly in the investigation of enzyme-substrate interactions and protein modifications.

    Industry: Used in the production of specialty chemicals, agrochemicals, and materials with unique properties such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of (2-Pentafluoroethylsulfanyl-ethyl)-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The pentafluoroethylsulfanyl group can enhance the compound’s binding affinity and specificity towards these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Perfluorooctanoic acid (PFOA)
  • Perfluorooctane sulfonic acid (PFOS)
  • Perfluorononanoic acid (PFNA)
  • Perfluorohexane sulfonic acid (PFHxS)

Uniqueness

(2-Pentafluoroethylsulfanyl-ethyl)-carbamic acid benzyl ester is unique due to the presence of the pentafluoroethylsulfanyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, reactivity, and potential for specific interactions with biological targets, making it a valuable tool in various scientific and industrial applications.

Properties

Molecular Formula

C12H12F5NO2S

Molecular Weight

329.29 g/mol

IUPAC Name

benzyl N-[2-(1,1,2,2,2-pentafluoroethylsulfanyl)ethyl]carbamate

InChI

InChI=1S/C12H12F5NO2S/c13-11(14,15)12(16,17)21-7-6-18-10(19)20-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,18,19)

InChI Key

NOORKOMNTPXABX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCSC(C(F)(F)F)(F)F

Origin of Product

United States

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